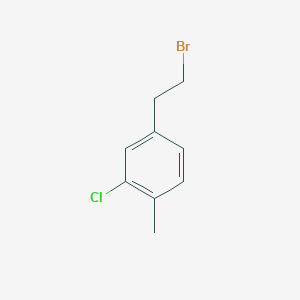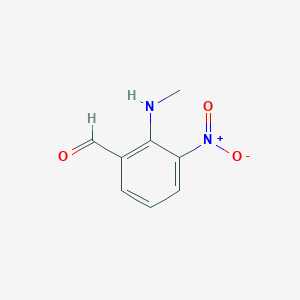
3-(4-Bromo-3-ethyl-1-methyl-1h-pyrazol-5-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromine atom at the 4-position, an ethyl group at the 3-position, and a hydroxyl group attached to a propyl chain at the 1-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol typically involves the following steps:
Formation of the pyrazole ring: The initial step involves the reaction of hydrazine with a 1,3-diketone to form the pyrazole ring.
Bromination: The pyrazole ring is then brominated at the 4-position using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Alkylation: The brominated pyrazole is alkylated at the 3-position using an ethylating agent.
Hydroxylation: Finally, the hydroxyl group is introduced at the 1-position of the propyl chain through a reaction with a suitable hydroxylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(4-Bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, or alkyl halides are used for substitution reactions.
Major Products
Oxidation: Formation of 3-(4-Bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)propanal.
Reduction: Formation of 3-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
科学的研究の応用
3-(4-Bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 3-(4-Bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and the hydroxyl group play crucial roles in its reactivity and interaction with biological molecules. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 3-(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol
- 3-(4-Fluoro-3-ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol
- 3-(4-Iodo-3-ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol
Uniqueness
The presence of the bromine atom at the 4-position makes 3-(4-Bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol unique compared to its chloro, fluoro, and iodo analogs. The bromine atom imparts distinct reactivity and biological activity, making this compound valuable for specific applications in research and industry.
特性
分子式 |
C9H15BrN2O |
|---|---|
分子量 |
247.13 g/mol |
IUPAC名 |
3-(4-bromo-5-ethyl-2-methylpyrazol-3-yl)propan-1-ol |
InChI |
InChI=1S/C9H15BrN2O/c1-3-7-9(10)8(5-4-6-13)12(2)11-7/h13H,3-6H2,1-2H3 |
InChIキー |
RYVWPVIVGKSNOH-UHFFFAOYSA-N |
正規SMILES |
CCC1=NN(C(=C1Br)CCCO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![1-Benzyl8-tert-butyl4-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B13566717.png)


